2-Propyl-2,5-dihydro-1H-pyrrole
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Overview
Description
2-Propyl-2,5-dihydro-1H-pyrrole is a chemical compound that falls within the broader class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The specific structure and substitution pattern of 2-Propyl-2,5-dihydro-1H-pyrrole is not directly discussed in the provided papers, but the synthesis, structure, and properties of related pyrrole derivatives are extensively covered.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. For instance, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized using a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Additionally, hexahydro-2H-thieno[3,2-c]pyrrole derivatives, which share structural similarities with pyrroles, have been synthesized through a [3 + 2] cycloaddition reaction . Another approach to pyrrole synthesis involves a cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid . A one-pot pyrrole synthesis via a coupling-isomerization-Stetter-Paal-Knorr sequence has also been reported .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their physical and chemical properties. X-ray diffraction studies have been used to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives . The molecular structures of 2,5-diarylpyrroles have been determined, demonstrating the influence of substituents on the dihedral angle between aryl and pyrrolyl groups .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of 2,5-disubstituted pyrrole compounds has been achieved through reactions involving tetrahydropyrrole or piperidine with formaldehyde and pyrrole . Dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols has been used to synthesize 2,5-disubstituted pyrroles using supported platinum catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole display strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . The crystal and molecular structure of 3,5-dihydroxy-1-diphenylmethyleneamino-5-methoxycarbonyl-4-p-toluoyl-2,5-dihydro-2-pyrrolone has been investigated, revealing inter- and intramolecular hydrogen bonds that affect its properties .
Scientific Research Applications
Pyrrole derivatives, including “2-Propyl-2,5-dihydro-1H-pyrrole”, are known to have diverse biological activities and are considered a potential source of biologically active compounds . They are widely used in various fields such as drug discovery, material science, and catalysis .
For example, in the field of medicinal chemistry, pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
The methods of application or experimental procedures often involve the synthesis of pyrrole derivatives through various pathways that include metals, nanomaterials, and complex heterogeneous catalyzed methods . The specific methods and technical details would depend on the particular application and the desired properties of the pyrrole derivative.
As for the results or outcomes obtained, these would also vary depending on the specific application. For instance, in medicinal applications, the effectiveness of the pyrrole derivative would be evaluated based on its therapeutic response profile .
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Medicinal Chemistry : Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
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Synthesis of N-acylpyrroles : A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .
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Antibacterial Activity : Substitution of trichloroacetylated pyrrole with chloro, bromo and iodo group led to the improvement in antibacterial activity . For example, (2R)-4-acetyl-1,2-dihydro-5-hydroxy-2-(2-methyl-propyl)-1-[(2E)-1-oxodec-2-enyl]-3H-pyrrol-3-one is a bactericidal natural compound with a trisubstituted tetramic acid moiety which acts against a broad spectrum of Gram-positive bacteria .
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Material Science : Pyrrole derivatives are used in the field of material science. They are used in the synthesis of conductive polymers. Polypyrrole, a polymer synthesized from pyrrole, is a conductive polymer that has been used in various applications such as sensors, capacitors, and antistatic coatings .
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Catalysis : Pyrrole derivatives can also be used in catalysis. Certain pyrrole-based compounds can act as ligands in transition metal catalysts, which are used in various chemical reactions .
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Green Chemistry : Pyrrole derivatives are synthesized using green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods . These methods are environmentally friendly and sustainable.
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Synthesis of N-acylpyrroles : A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .
Safety And Hazards
The safety data sheet for “2-Propyl-2,5-dihydro-1H-pyrrole” indicates that it should be stored in a cool, well-ventilated place . The MSDS can be found here .
Relevant Papers
Several papers have been published on the synthesis and properties of pyrrole derivatives . These papers provide valuable insights into the chemistry of “2-Propyl-2,5-dihydro-1H-pyrrole” and related compounds.
properties
IUPAC Name |
2-propyl-2,5-dihydro-1H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYBMVEFSQQPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=CCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500557 |
Source
|
Record name | 2-Propyl-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-2,5-dihydro-1H-pyrrole | |
CAS RN |
70882-10-9 |
Source
|
Record name | 2-Propyl-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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